molecular formula C6H11NO2 B13762414 Aziridinecarboxylic acid, isopropyl ester CAS No. 671-52-3

Aziridinecarboxylic acid, isopropyl ester

Cat. No.: B13762414
CAS No.: 671-52-3
M. Wt: 129.16 g/mol
InChI Key: QRHKUWPDXPZWDX-UHFFFAOYSA-N
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Description

Aziridinecarboxylic acid, isopropyl ester is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridinecarboxylic acid, isopropyl ester can be synthesized through several methods. One common approach involves the reaction of aziridine with isopropyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Aziridine} + \text{Isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Aziridinecarboxylic acid, isopropyl ester undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring is highly strained, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols, leading to ring-opening products.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Substitution Reactions: Substitution at the aziridine ring can occur with various electrophiles.

Common Reagents and Conditions:

    Nucleophilic Ring Opening: Reagents such as sodium azide, thiols, and amines under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Ring Opening: Amino alcohols, thiol derivatives, and other substituted products.

    Oxidation and Reduction: Corresponding oxides and amines.

Scientific Research Applications

Aziridinecarboxylic acid, isopropyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer and antimicrobial properties due to its ability to alkylate DNA and proteins.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds.

Mechanism of Action

The mechanism of action of aziridinecarboxylic acid, isopropyl ester involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. The compound can alkylate nucleophilic sites on proteins and DNA, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.

    Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation properties.

    3-Arylaziridine-2-carboxylic acid derivatives: These compounds are used in medical and synthetic chemistry for their functionalized aziridine rings.

Uniqueness: Aziridinecarboxylic acid, isopropyl ester is unique due to its ester functional group, which enhances its reactivity and solubility compared to other aziridine derivatives. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

CAS No.

671-52-3

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

propan-2-yl aziridine-1-carboxylate

InChI

InChI=1S/C6H11NO2/c1-5(2)9-6(8)7-3-4-7/h5H,3-4H2,1-2H3

InChI Key

QRHKUWPDXPZWDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CC1

Origin of Product

United States

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